molecular formula C7H4BrFN2S B112557 2-Amino-4-bromo-6-fluorobenzothiazole CAS No. 383131-15-5

2-Amino-4-bromo-6-fluorobenzothiazole

Cat. No.: B112557
CAS No.: 383131-15-5
M. Wt: 247.09 g/mol
InChI Key: CEYPUSNLJCQPQY-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-fluorobenzothiazole: is a heterocyclic aromatic compound with the molecular formula C₇H₄BrFN₂S and a molecular weight of 247.0875 g/mol It is a derivative of benzothiazole, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole typically involves the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in the presence of bromine in acetic acid solution . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-6-fluorobenzothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Derivatives with different substituents replacing the bromo or fluoro groups.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

2-Amino-4-bromo-6-fluorobenzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-fluorobenzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .

Comparison with Similar Compounds

  • 2-Amino-6-bromobenzothiazole
  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-4,6-difluorobenzothiazole
  • 2-Amino-6-fluorobenzothiazole

Comparison: 2-Amino-4-bromo-6-fluorobenzothiazole is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Amino-6-bromobenzothiazole, the additional fluoro group can enhance its electron-withdrawing properties, potentially altering its interaction with biological targets. Similarly, the presence of the bromo group distinguishes it from 2-Amino-4,6-difluorobenzothiazole, which may have different reactivity and applications .

Properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYPUSNLJCQPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396008
Record name 2-Amino-4-bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-15-5
Record name 2-Amino-4-bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
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